S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate
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Overview
Description
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is a synthetic organic compound with the molecular formula C({12})H({12})N({2})O({2})S. This compound belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-4-methylquinazoline as the core structure.
Thioester Formation: The quinazoline derivative is reacted with ethanethiol in the presence of a suitable catalyst, such as a base (e.g., sodium hydride) or an acid (e.g., hydrochloric acid), to form the thioester linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials and reagents are mixed and heated to the desired temperature.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinazoline: A simpler derivative with similar core structure but lacking the thioester group.
4-methylquinazoline: Another related compound with a methyl group at the 4-position.
Quinazoline-2-thiol: A thiol derivative of quinazoline.
Uniqueness
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10-6-9(16-3)4-5-11(10)14-12(13-7)17-8(2)15/h4-6H,1-3H3 |
InChI Key |
OOGQAWAGWHITIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C)OC |
Origin of Product |
United States |
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